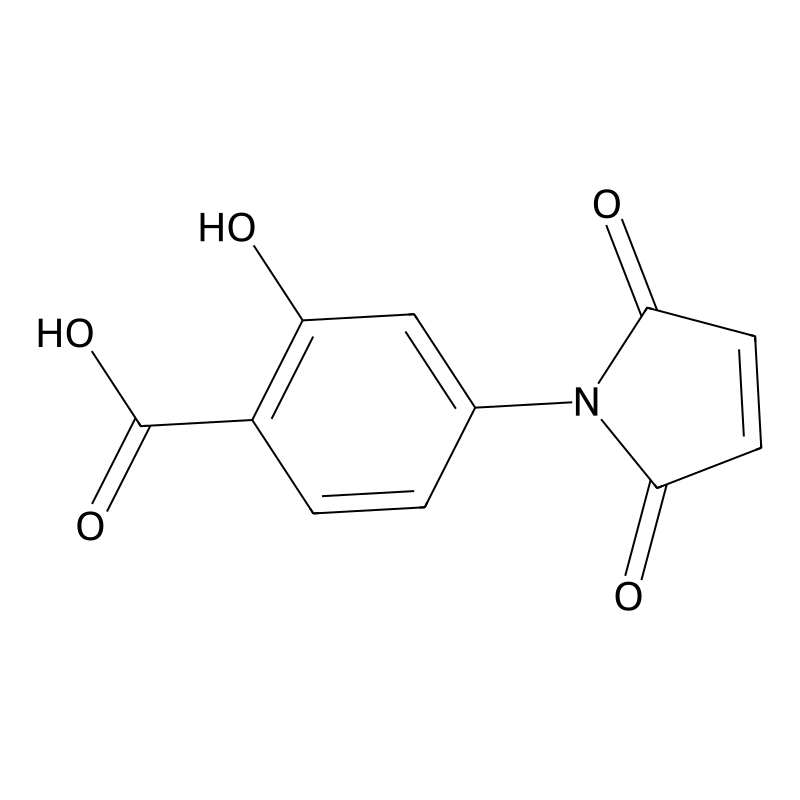

N-(4-Carboxy-3-hydroxyphenyl)maleimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Irreversible Inhibitor of LDH Isoenzymes:

N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) is a well-established irreversible inhibitor of lactate dehydrogenase (LDH) isoenzymes, particularly LDH-1 and LDH-5 []. Its mechanism of action involves covalently modifying thiol groups on the enzyme's active site, leading to the permanent inactivation of LDH activity []. This property makes NCHPMA a valuable tool for studying:

- LDH function and regulation: By selectively inhibiting LDH, researchers can investigate its role in various cellular processes, such as glycolysis and lactate production [].

- Cellular metabolism: NCHPMA can help elucidate the metabolic pathways involved in different cell types or tissues by analyzing changes in lactate levels following LDH inhibition [].

- Drug discovery: Researchers can utilize NCHPMA to identify and characterize potential LDH inhibitors with therapeutic potential in diseases associated with dysregulated LDH activity [].

Additional Applications:

Beyond its primary function as an LDH inhibitor, NCHPMA demonstrates potential applications in other areas of scientific research:

- Bioconjugation: Due to its maleimide group, NCHPMA can covalently bind to thiol-containing biomolecules like proteins and antibodies, facilitating their conjugation for various research purposes [].

- Cell labeling: NCHPMA can be conjugated to fluorescent dyes or other labeling agents, enabling the specific labeling of cells expressing LDH activity for visualization and analysis [].

- Drug delivery: Researchers are exploring the potential of NCHPMA as a drug delivery platform due to its biocompatibility and ability to target specific cell types expressing LDH [].

N-(4-Carboxy-3-hydroxyphenyl)maleimide is a chemical compound with the molecular formula C₁₁H₇NO₅ and a molecular weight of approximately 233.18 g/mol. This compound features a maleimide moiety conjugated with a 4-carboxy-3-hydroxyphenyl group, which contributes to its unique properties and biological activities. It appears as a solid with a melting point ranging from 141 to 144 °C and has been noted for its relatively high boiling point of around 505.1 °C (predicted) .

As mentioned earlier, the primary mechanism of action of N-(4-Carboxy-3-hydroxyphenyl)maleimide is its covalent attachment to thiol groups on proteins. This conjugation can serve various purposes depending on the research goal:

- Protein immobilization: By attaching the molecule to a protein, researchers can immobilize the protein on a solid surface for further study or purification [].

- Protein labeling: The maleimide group can be used as a label to track the location or movement of a protein within a cell [].

- Modulation of protein function: Attaching N-(4-Carboxy-3-hydroxyphenyl)maleimide to a specific cysteine residue can alter the protein's conformation and potentially affect its function [].

The reactivity of N-(4-Carboxy-3-hydroxyphenyl)maleimide is largely attributed to the maleimide functional group, which is known for undergoing Michael addition reactions. This compound can react with nucleophiles, such as thiols, to form stable thioether bonds. Additionally, the carboxylic acid group can participate in esterification or amidation reactions, allowing for further functionalization .

N-(4-Carboxy-3-hydroxyphenyl)maleimide exhibits notable biological activities, particularly in the field of proteomics research. It has been utilized as a biochemical tool for labeling proteins and studying cellular processes. Its ability to selectively react with thiol groups makes it valuable in the development of fluorescent probes and in the study of protein interactions . Furthermore, studies have indicated that this compound may influence cell morphology and other cellular functions when used in high-content imaging assays .

The synthesis of N-(4-Carboxy-3-hydroxyphenyl)maleimide typically involves several steps:

- Formation of Maleimide: The maleimide core can be synthesized from maleic anhydride through a condensation reaction.

- Functionalization: The introduction of the 4-carboxy-3-hydroxyphenyl group can be achieved via nucleophilic substitution reactions, where appropriate precursors are reacted under controlled conditions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological applications .

N-(4-Carboxy-3-hydroxyphenyl)maleimide finds applications primarily in biochemical research:

- Proteomics: Used for labeling proteins and studying protein interactions.

- Fluorescent Probes: Employed in the development of organelle-targeting fluoroprobes for cellular imaging.

- Chemical Biology: Utilized in various assays to investigate cellular processes and drug interactions .

Interaction studies involving N-(4-Carboxy-3-hydroxyphenyl)maleimide often focus on its reactivity with thiol-containing biomolecules. The compound's ability to form covalent bonds with thiols allows researchers to track protein modifications and interactions within cells. High-content imaging techniques have been employed to visualize these interactions, providing insights into cellular dynamics and responses to various stimuli .

Several compounds share structural similarities with N-(4-Carboxy-3-hydroxyphenyl)maleimide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Maleimide | C₄H₅NO₂ | Basic maleimide structure without additional groups |

| 4-Carboxyphenylmaleimide | C₁₁H₉NO₄ | Similar functionality but lacks hydroxyl group |

| N-(4-Hydroxyphenyl)maleimide | C₁₁H₉NO₂ | Lacks carboxylic acid functionality |

| N-(2-Hydroxyphenyl)maleimide | C₁₁H₉NO₂ | Different positioning of hydroxyl group |

N-(4-Carboxy-3-hydroxyphenyl)maleimide is unique due to its combination of carboxylic acid and hydroxyl functionalities on the phenyl ring, which enhances its reactivity and potential applications in biochemical research compared to other similar compounds .

| Method | Starting Materials | Key Conditions | Yield Range | Temperature Range |

|---|---|---|---|---|

| Maleic Anhydride + Urea Route | Maleic anhydride, Urea, Acetic anhydride | 20-100°C, Triethylamine catalyst | 40% | 50-100°C |

| Direct Coupling with Aniline Derivatives | Maleic anhydride, 4-aminophenol/p-toluidine | P₂O₅ catalyst, Ethyl ether solvent | 70-94% | 30°C initial, reflux |

| Acylation-Dehydration Sequence | Amic acid intermediate, Acetic anhydride | Reflux conditions, Sodium acetate | 85-95% | 85°C dehydration |

| Hydroarylation with Carboxylic Acids | Aryl carboxylic acids, Maleimide precursors | Ru(II) catalyst, Decarboxylation | Up to 97% | 120°C+ |

| Friedel-Crafts Based Synthesis | Maleimide, Chloromethylating agents | Lewis acid catalyst (AlCl₃) | Variable | Ambient to reflux |

Mechanistic Considerations

The formation of N-(4-Carboxy-3-hydroxyphenyl)maleimide proceeds through well-defined mechanistic pathways involving nucleophilic attack of the amine nitrogen on the carbonyl carbon of maleic anhydride [6] [8]. The subsequent cyclization occurs via intramolecular condensation with elimination of water, facilitated by the presence of dehydrating agents such as acetic anhydride or elevated temperatures [6] [8]. The reaction mechanism involves formation of a tetrahedral intermediate followed by ring closure through nucleophilic substitution [8].

Thiol-Michael Addition Reactivity

N-(4-Carboxy-3-hydroxyphenyl)maleimide exhibits exceptional reactivity toward sulfhydryl groups through Michael addition chemistry, representing one of the most important bioconjugation strategies in contemporary chemical biology [9] [10] [11]. The maleimide functional group serves as an excellent Michael acceptor, while thiolate anions act as nucleophilic donors in this conjugate addition reaction [9] [11].

Reaction Mechanism and Kinetics

The thiol-maleimide reaction proceeds through a well-characterized mechanism where the thiolate anion performs nucleophilic attack on the β-carbon of the maleimide double bond [9] [11]. This process generates a thiosuccinimide intermediate through formation of a carbon-sulfur bond, with the reaction being highly chemoselective for thiols over other nucleophiles under physiological conditions [9] [11] [13]. At neutral pH (7.0), the reaction of maleimides with sulfhydryl groups proceeds at a rate approximately 1000 times greater than their reaction with amines [23] [26].

The optimal pH range for thiol-maleimide conjugation lies between 6.5 and 7.5, where the reaction demonstrates maximum selectivity for cysteine residues [9] [13] [26]. Above pH 8.5, the reaction begins to favor primary amines, while the rate of maleimide hydrolysis to unreactive maleamic acid also increases significantly [23] [26]. The reaction typically reaches completion within 30 minutes to 2 hours under mild aqueous conditions, depending on the specific thiol substrate and reaction stoichiometry [13] [30].

Thermodynamic and Kinetic Parameters

The driving force for thiol-maleimide addition arises from the inherent ring strain and cis-conformation of carbonyl groups in the maleimide structure, making the reaction thermodynamically favorable without requiring external catalysts [11]. The reaction proceeds efficiently in polar solvents such as water, dimethyl sulfoxide, and buffered aqueous solutions [11] [13]. Temperature requirements are mild, with most reactions proceeding effectively at room temperature to 37°C [11] [13].

Table 2: Thiol-Michael Addition Reactivity Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Optimal pH Range | 6.5-7.5 | Above pH 8.5 favors primary amines |

| Reaction Rate vs Amines | 1000x faster than amines at pH 7.0 | Highly chemoselective for thiols |

| Temperature | Room temperature to 37°C | Mild conditions preferred |

| Solvent Preference | Aqueous, DMSO, polar solvents | Ring strain drives reactivity |

| Completion Time | 30 minutes to 2 hours | Depends on steric factors |

| Product Stability | Stable thioether linkage | Subject to retro-Michael reactions |

Stability Considerations and Retro-Michael Reactions

While the initial thiosuccinimide products are generally stable, they can undergo retro-Michael reactions under specific conditions, particularly in the presence of excess thiols such as glutathione [10] [12]. These exchange reactions can result in transfer of the maleimide moiety from the original thiol to competing nucleophiles, with half-lives ranging from 20-80 hours depending on the specific maleimide structure and environmental conditions [12]. The rate and extent of these retro reactions can be modulated by the reactivity of the Michael donor, offering opportunities for controlled release applications [12].

Diazonium Salt Coupling and Azo Derivative Formation

The aromatic amine functionality in N-(4-Carboxy-3-hydroxyphenyl)maleimide analogs enables participation in diazonium salt coupling reactions, leading to the formation of azo derivatives with distinctive electronic and spectroscopic properties [15] [18] [21]. These reactions represent classical electrophilic aromatic substitution processes that have been extensively exploited for the synthesis of conjugated systems and bioconjugation applications [19] [20].

Diazonium Salt Formation and Reactivity

The preparation of diazonium salts from aromatic amines requires treatment with nitrous acid under acidic conditions, typically employing sodium nitrite and hydrochloric acid [19]. The process involves formation of the highly electrophilic nitrosonium ion, which subsequently reacts with the aromatic amine to generate the diazonium intermediate [19]. For maleimide-containing systems, this methodology has been successfully applied to create surface-functionalized electrodes and bioconjugation reagents [15] [16].

Electrodeposition of N-(4-diazophenyl)maleimide tetrafluoroborate on gold and carbon electrodes has been demonstrated, with the reaction conditions allowing precise control of film thickness from submonolayer to multilayer grafting [15] [16]. The resulting phenylmaleimide surfaces serve as effective coupling agents for electrode functionalization with ferrocene and redox-active proteins such as cytochrome c [15] [16].

Azo Coupling Chemistry and Mechanism

Azo coupling reactions proceed through electrophilic attack of the diazonium cation on electron-rich aromatic systems, particularly those containing hydroxyl or amino substituents [18] [21]. The reaction is highly dependent on pH, with optimal conditions typically requiring alkaline media (pH 8-9) to ensure adequate nucleophilicity of the coupling partner [20]. Under these conditions, the reaction demonstrates excellent chemoselectivity for tyrosine residues over histidine in biological systems [20].

Recent investigations have demonstrated the synthesis of aminoazobenzene compounds derived from 3,5-dimethylaniline through diazo-coupling reactions with aromatic amines [18]. These compounds were subsequently converted to azobenzene maleimide derivatives through reaction with maleic anhydride in a two-step acylation-dehydration sequence [18]. The resulting azo-maleimides exhibit interesting photochemical properties and can participate in Diels-Alder cycloaddition reactions with furan derivatives [18].

Applications in Bioconjugation and Surface Modification

Radiometal-containing aryl diazonium salts have emerged as valuable tools for chemoselective bioconjugation in positron emission tomography radiochemistry [20]. These reagents enable rapid conjugation with tyrosine-containing peptides and proteins under mild aqueous conditions, with radiochemical yields ranging from 20-80% depending on the specific substrate [20]. The methodology has been successfully applied to hexapeptide neurotensin and human serum albumin, demonstrating broad applicability across different protein architectures [20].

The versatility of diazonium-based maleimide conjugation extends to direct electrodeposition applications, where diazonium-modified biomolecules can be immobilized onto electrode surfaces [15] [16]. This approach facilitates the development of bioelectronic devices including biofuel cells, biosensors, and protein microarrays through controlled surface functionalization [15] [16].

Hydrolysis Pathways and Ring-Opening Reactions

The hydrolytic stability of N-(4-Carboxy-3-hydroxyphenyl)maleimide and its conjugates represents a critical aspect of their chemical behavior, particularly in aqueous environments and biological systems [23] [24] [25]. Understanding these hydrolysis pathways is essential for predicting the long-term stability of maleimide-based bioconjugates and developing strategies for controlled release applications [24] [25].

pH-Dependent Hydrolysis Kinetics

The hydrolysis of maleimides follows complex kinetics that are strongly dependent on solution pH [46] [47] [48]. In acidic conditions below pH 4.0, the hydrolysis rate is essentially pH-independent and proceeds very slowly through direct water attack on the carbonyl carbon [46] [48]. Within the physiological pH range of 7.0-9.0, the rate becomes proportional to hydroxide ion concentration, with hydroxide serving as the primary nucleophile [46] [48].

Detailed kinetic studies have revealed that maleimide hydrolysis follows the empirical equation: k_obs = (A₁[OH⁻] + A₂[OH⁻]²)/(1 + A₃[OH⁻]), indicating the involvement of both ionized and un-ionized forms of maleimide in the hydrolysis mechanism [46]. The reaction involves nucleophilic attack by hydroxide ion at the carbonyl carbon to form tetrahedral intermediates, with this step being rate-determining under most conditions [46] [48].

Mechanistic Pathways and Intermediates

The hydrolysis mechanism involves pre-equilibrium deprotonation of the maleimide nitrogen, followed by nucleophilic attack on the carbonyl carbon [47] [51]. At alkaline pH values, both neutral maleimide molecules and their corresponding anions can undergo hydrolysis through parallel pathways [47]. The pKa of maleimide has been determined to be approximately 10.0, which significantly influences the distribution of species and overall reaction rates [47].

Ring-opening hydrolysis typically results in formation of maleamic acid derivatives, which are unreactive toward sulfhydryl groups [23] [24]. This transformation effectively terminates the bioconjugation capability of the maleimide, making hydrolysis stability a critical consideration in bioconjugate design [23] [24]. The hydrolysis products exhibit characteristic spectroscopic properties that can be monitored to assess reaction progress and stability [48] [50].

Table 3: Maleimide Hydrolysis Kinetics and pH Dependence

| pH Range | Rate Dependence | Half-life | Mechanism |

|---|---|---|---|

| < 4.0 | pH independent | Very slow | Water attack |

| 7.0-9.0 | Proportional to [OH⁻] | Hours to days | Hydroxide nucleophilic attack |

| > 12.0 | Complex kinetics | Minutes to hours | Ionized maleimide hydrolysis |

| 6.5-7.5 (physiological) | Slow hydrolysis | 20-80 hours | Base-catalyzed ring opening |

Factors Influencing Hydrolysis Rates

The rate of maleimide hydrolysis is significantly influenced by the nature of substituents on the nitrogen atom [24] [32]. Electron-withdrawing groups accelerate hydrolysis through stabilization of the tetrahedral intermediate, while electron-donating substituents have the opposite effect [24] [32]. The presence of proximal basic groups can provide intramolecular catalysis, leading to dramatically enhanced hydrolysis rates [24] [25].

Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 60-90 kJ/mol for alkaline hydrolysis [48]. The entropy of activation is large and negative, consistent with a highly ordered transition state involving multiple solvent molecules [48]. Solvent effects are pronounced, with increasing water content generally accelerating hydrolysis due to enhanced solvation of the polar transition state [46].

Post-Conjugation Functionalization and Stability Challenges

The development of stable and functionalizable maleimide conjugates represents a significant challenge in bioconjugation chemistry, requiring careful consideration of both thermodynamic and kinetic factors [29] [31] [33]. Post-conjugation modifications must balance the need for additional functionality with the inherent instability of thiosuccinimide linkages toward hydrolysis and thiol exchange reactions [29] [32] [34].

Stabilization Strategies for Thiosuccinimide Conjugates

Traditional approaches to stabilizing maleimide-thiol conjugates rely on hydrolytic ring-opening of the succinimide moiety to form stable succinamic acid derivatives [32] [35]. However, this process is often too slow to provide effective protection against thiol exchange reactions, particularly with commonly used maleimides [32]. Recent investigations have focused on developing maleimides with electron-withdrawing substituents that accelerate ring-opening hydrolysis while maintaining efficient thiol reactivity [32] [33].

Self-stabilizing maleimides incorporating basic functional groups adjacent to the maleimide ring have demonstrated the ability to undergo rapid hydrolysis post-conjugation [24] [35]. These systems exploit intramolecular base catalysis to achieve complete hydrolysis within hours rather than days, effectively preventing retro-Michael reactions and payload release [24] [35]. The incorporation of aminoethyl groups has proven particularly effective, providing both accelerated hydrolysis and improved pharmacological properties in antibody-drug conjugates [24] [35].

Dual Functionalization Approaches

An innovative approach to maleimide conjugate stabilization involves consecutive thiol-amine addition reactions to dibromomaleimides [14] [29]. This methodology enables simultaneous stabilization and dual functionalization in a single operation, with the amine addition serving to deactivate the electrophilicity of the maleimide and prevent further reactivity [14] [29]. The resulting aminothiomaleimide products exhibit complete stability under physiological conditions and can incorporate additional functional handles for further derivatization [14] [29].

The thiol-amine dual conjugation strategy has been successfully applied to peptides and proteins, generating stable trifunctional conjugates through carefully controlled stoichiometry [14] [29]. The reaction can be performed stepwise or in situ, with the latter approach representing a rare example of efficient multi-component bioconjugation [14] [29]. UV-visible spectroscopy provides convenient real-time monitoring of the reaction progress through characteristic absorption at 415 nanometers [14] [29].

Hydrolytically Stable Linker Design

The development of hydrolytically stable maleimide-end functionalized polymers has addressed long-standing concerns about ester hydrolysis in protein-polymer conjugates [28] [31]. Traditional approaches using ester linkages between polymers and maleimide groups are susceptible to hydrolytic cleavage, potentially compromising the benefits of bioconjugation [28] [31]. Alternative designs employing amide linkages demonstrate superior stability while maintaining site-specific conjugation capability [31].

Comparative studies of hydroxyethyl maleimide versus amidoethyl maleimide end-functionalized polymers have revealed dramatic differences in conjugate stability [31]. While ester-linked systems undergo significant polymer-protein disconnection within one week, amide-linked conjugates remain stable under identical conditions [31]. This observation highlights the critical importance of linker chemistry in determining the ultimate fate of bioconjugates [31].

On-Demand Stabilization Mechanisms

Recent advances have introduced on-demand stabilization strategies that provide temporal control over maleimide hydrolysis through external triggers [33]. These systems employ temporarily masked self-stabilizing maleimides that can be activated post-conjugation to initiate rapid ring-opening hydrolysis [33]. The approach addresses fundamental limitations of existing self-stabilizing maleimides, which often undergo premature hydrolysis during the conjugation process [33].

Photo-activated maleimide systems represent a particularly elegant solution, combining the benefits of rapid hydrolysis with precise temporal control [24] [33]. These reagents demonstrate extended shelf-life stability while retaining the potential for rapid stabilization upon ultraviolet irradiation [24]. The methodology has been successfully applied to complex protein-protein conjugation scenarios, enabling the production of stable dimeric, trimeric, and tetrameric conjugates with complete control over the conjugation and stabilization processes [33].

The thiol-reactive properties of N-(4-Carboxy-3-hydroxyphenyl)maleimide are fundamentally based on the Michael addition reaction mechanism, where the maleimide moiety acts as an electrophilic Michael acceptor [1] [2]. The compound demonstrates exceptional selectivity for sulfhydryl groups, particularly those present in cysteine residues, under physiological conditions ranging from pH 6.5 to 7.5 [2] [3].

The conjugation mechanism proceeds through nucleophilic attack by the thiolate anion on the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether linkage [4] [5]. This reaction exhibits favorable kinetics with rate constants typically ranging from 1.3 × 10³ to 5.2 × 10³ M⁻¹s⁻¹ at pH 7.4 and 25°C [2] [6]. The reaction efficiency is significantly influenced by the pKa of the thiol, buffer conditions, and the presence of competing nucleophiles [7].

| Mechanism | Reaction Conditions | Efficiency (%) | Reaction Time | References |

|---|---|---|---|---|

| Michael Addition | pH 6.5-7.5, Room Temperature | 84-99 | 30 min - 2 hours | [2] [8] |

| Thiol-Maleimide Addition | pH 7.0-7.4, Near-neutral conditions | 58-84 | 30 min - 2 hours | [2] [8] |

| Cysteine Modification | pH 7.4, Physiological conditions | 75-95 | 15 min - 1 hour | [9] [10] |

| Disulfide Reduction | TCEP/DTT reduction, pH 7.0 | 90-95 | 20-30 min | [3] [11] |

| Thiosuccinimide Formation | Immediate formation upon conjugation | 95-100 | Instantaneous | [1] [4] |

The reaction typically requires prior reduction of disulfide bonds using reducing agents such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to expose free cysteine residues for conjugation [3] [11]. The optimal molar ratio of maleimide to thiol has been determined to be 2:1 for small peptides and 5:1 for larger proteins, achieving conjugation efficiencies of 84±4% and 58±12% respectively [2] [8].

Site-Selective Bioconjugation Strategies

Site-selective bioconjugation using N-(4-Carboxy-3-hydroxyphenyl)maleimide represents a significant advancement over traditional random conjugation methods. The compound enables precise modification of specific cysteine residues, thereby preserving protein structure and function while introducing desired functional groups [9] [12].

The most widely employed strategy involves the selective reduction of interchain disulfide bonds in antibodies, exposing eight free cysteine residues that can be modified with maleimide-bearing payloads [9]. This approach has been successfully implemented in the development of homogeneous bioconjugates with defined drug-to-antibody ratios, eliminating the heterogeneity associated with random lysine modification [10].

Recent developments in site-selective strategies include the use of engineered proteins containing unique cysteine residues at predetermined positions. These approaches utilize genetic engineering to introduce cysteine residues at specific sites, enabling controlled conjugation without disrupting native protein structure [13] [12]. The lysine-directed site-selective bioconjugation strategy has emerged as particularly promising, requiring only a two-step procedure and yielding immunoconjugates with >75% cumulative yield [9].

The development of next-generation maleimide cross-linkers has further expanded the scope of site-selective conjugation. Dibromomaleimide and diiodomalemiide reagents offer enhanced stability and reduced hydrolysis rates, allowing for the conjugation of sterically hindered systems [14] [15]. These reagents have been successfully applied to create protein-protein conjugates, including albumin-antibody fragment conjugates, with high efficiency and site-specificity [14].

Antibody-Drug Conjugate (ADC) Development

The application of N-(4-Carboxy-3-hydroxyphenyl)maleimide in antibody-drug conjugate development represents one of the most significant therapeutic applications of this compound. Currently, 10 out of 12 FDA-approved ADCs utilize the maleimide-thiol reaction in their construction, highlighting the importance of this chemistry in pharmaceutical development [16].

Traditional maleimide-based ADCs face significant stability challenges in physiological conditions, with thioester bonds being unstable in the presence of thiol-containing substances [16]. The payload drop-off rate can reach 50-75% within 7-14 days in plasma, leading to suboptimal pharmacodynamics and safety profiles [17] [18]. To address these limitations, several innovative approaches have been developed.

| ADC Type | Target Antigen | Stability (Days) | Efficacy Improvement | Maximum Tolerated Dose | References |

|---|---|---|---|---|---|

| Maleimide-MMAE | HER2 | 3-5 | Baseline | 40 mg/kg | [17] [18] |

| Maleamic Methyl Ester-MMAE | HER2 | 7-14 | 2-fold | 80 mg/kg | [17] [18] |

| N-Aryl Maleimide-MMAE | Multiple | 7-14 | 1.5-2-fold | 60 mg/kg | [19] [20] |

| Self-Hydrolyzing Maleimide | Multiple | 14-21 | 2-3-fold | 100 mg/kg | [21] [22] |

| Stabilized Maleimide-Toxin | CD30 | 7-10 | 1.5-fold | 50 mg/kg | [23] [4] |

The development of maleamic methyl ester-based ADCs has demonstrated superior efficacy compared to traditional maleimide-based conjugates, with complete tumor regression achieved at half the dose (2.5 mg/kg) and maximum tolerated dose increased by 40 mg/kg [17] [18]. N-aryl maleimides have shown particular promise, with cysteine-linked ADCs exhibiting less than 20% deconjugation in thiol-containing buffer and serum over 7 days, compared to 35-67% deconjugation for N-alkyl maleimides under identical conditions [19] [20].

Self-hydrolyzing maleimides incorporating diaminopropionic acid (DPR) represent a breakthrough in ADC stability. These reagents feature a basic amino group adjacent to the maleimide that provides intramolecular catalysis of thiosuccinimide ring hydrolysis, preventing nonspecific deconjugation and improving both antitumor activity and safety profiles [21] [22].

Fluorescent Probe Design and Thiol Detection

The application of N-(4-Carboxy-3-hydroxyphenyl)maleimide in fluorescent probe design leverages its thiol-reactive properties combined with fluorescent reporter systems to create highly sensitive and selective detection methods for biological thiols [24] [25] [26].

The compound serves as a key component in turn-on fluorescent probes where the maleimide group acts as a quencher until reaction with thiols occurs. Upon conjugation, the fluorescence is restored or enhanced, providing a direct readout of thiol concentration [27] [24]. These probes have achieved remarkable sensitivity, with detection limits ranging from 8.4 × 10⁻⁸ M for cysteine to 2.3 × 10⁻⁸ M for methyl thioglycolate [27] [24].

| Probe Type | Detection Limit (M) | Target Thiols | Response Time | pH Range | References |

|---|---|---|---|---|---|

| Benzothiazole-based | 8.4 × 10⁻⁸ | Cysteine, Glutathione | 5-10 min | 7.0-8.0 | [24] |

| Fluorescein-maleimide | 9.25 × 10⁻⁷ | General thiols | 10-15 min | 7.4 | [25] |

| Turn-on Fluorescent | 2.3 × 10⁻⁸ | Methyl thioglycolate | 90 seconds | 6.5-8.0 | [27] |

| Ratiometric NIR | 1.0 × 10⁻⁶ | Cysteine selective | 5 min | 7.0-7.4 | [28] |

| Diselenide-containing | 5.0 × 10⁻⁷ | General thiols | 2-3 min | 7.0-7.5 | [26] |

The development of ratiometric fluorescent probes has enabled more accurate quantification of thiols in complex biological systems. These probes exhibit significant optical property changes upon reaction with specific thiols, with cysteine-selective probes showing emission shifts from 780 nm to 570 nm [28]. The selectivity is achieved through differential cyclization kinetics, where seven-membered rings form more readily than eight-membered rings, enabling discrimination between cysteine and homocysteine [28].

Recent advances include the development of recyclable fluorescent sensors based on metal-organic frameworks (MOFs) that maintain excellent detection performance even after five cycles of use [27]. These sensors demonstrate good universality for detecting various thiol compounds including L-cysteine, glutathione, monothioglycerol, and 2-hydroxy-1-ethanethiol [27].

Stability Considerations in Physiological Conditions

The stability of N-(4-Carboxy-3-hydroxyphenyl)maleimide conjugates under physiological conditions is a critical factor determining their therapeutic efficacy and safety profile. The primary stability challenges arise from the susceptibility of thiosuccinimide linkages to hydrolysis and thiol exchange reactions [29] [30].

Standard maleimide-thiol conjugates exhibit limited stability in physiological conditions, with half-lives ranging from 1-3 days in serum [29] [30]. The instability is primarily attributed to two competing reactions: retro-Michael elimination and thiosuccinimide hydrolysis. The retro-Michael reaction regenerates the maleimide group, leading to payload release and potential off-target effects [21] [22].

| Conjugate Type | Half-life in Serum (Days) | Glutathione Resistance | pH Stability Range | Retro-Michael Susceptibility | References |

|---|---|---|---|---|---|

| Standard Maleimide-Thiol | 1-3 | Low | 7.0-7.4 | High | [29] [30] |

| Hydrolyzed Thiosuccinimide | 14-21 | High | 6.5-8.0 | Low | [29] [30] |

| N-Aryl Maleimide | 7-14 | Moderate | 7.0-7.8 | Moderate | [19] [20] |

| Self-Hydrolyzing Maleimide | 14-28 | High | 6.5-8.5 | Very Low | [21] [22] |

| Thiazine Linker | 21-42 | Very High | 6.0-8.5 | Minimal | [29] [31] |

The hydrolysis of thiosuccinimide rings provides a stabilization mechanism, as the ring-opened products are resistant to thiol exchange reactions. However, the rate of hydrolysis for commonly used maleimides is too slow to provide effective protection against thiol exchange [30]. The hydrolysis rate is greatly accelerated by electron-withdrawing N-substituents, with ring-opened products having half-lives exceeding two years [30].

The development of thiazine linkers through N-terminal cysteine conjugation has emerged as a promising approach to improve stability. These linkers demonstrate markedly slower degradation compared to standard thioether conjugates and are over 20 times less susceptible to glutathione adduct formation [29] [31]. The thiazine formation is a stereoselective process yielding a single diastereomer with well-defined stereochemical configuration [29].

Environmental factors significantly influence conjugate stability. pH plays a crucial role, with optimal stability typically observed in the range of 7.0-7.4 for standard conjugates, while stabilized variants can tolerate broader pH ranges of 6.0-8.5 [29] [30]. Temperature effects are equally important, with storage at 4°C resulting in approximately 10% decrease in maleimide reactivity over 7 days, compared to almost 40% loss at 20°C [2].